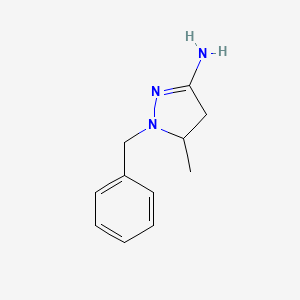

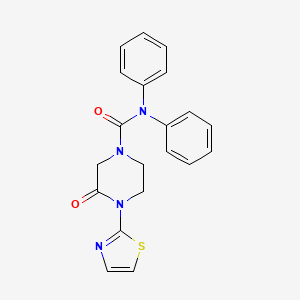

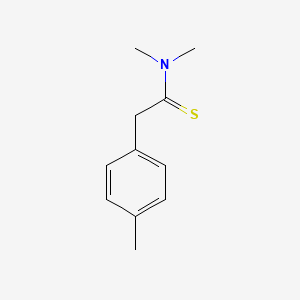

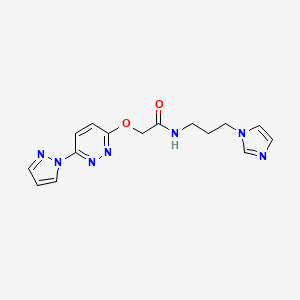

3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields . Several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems have been synthesized . Furthermore, modification of thiazole-based compounds at different positions has been done to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

The compound has been explored for its potential in antimicrobial and antifungal applications. For instance, a study synthesized a series of new piperazine derivatives, including compounds structurally related to 3-oxo-N,N-diphenyl-4-(thiazol-2-yl)piperazine-1-carboxamide, which showed promising antimicrobial activity against various bacterial and fungal strains (Patil et al., 2021). Another study synthesized piperazine and triazolo-pyrazine derivatives, including similar structures, with demonstrated superior antimicrobial activity (Patil & Patel, 2010).

Antiproliferative Activity

This compound has also been studied for its antiproliferative properties. Research on novel arylazothiazole disperse dyes containing selenium, structurally related to this compound, revealed significant in vitro antiproliferative activity against various cancer cell lines (Khalifa et al., 2015).

Anti-inflammatory and Analgesic Agents

Compounds similar to 3-oxo-N,N-diphenyl-4-(thiazol-2-yl)piperazine-1-carboxamide have been investigated for their potential as anti-inflammatory and analgesic agents. For example, a study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Polymer Synthesis

The compound has also been used in the synthesis of ordered polymers. A study involving direct polycondensation using related compounds, including piperazine, led to the formation of ordered polymers with potential applications in materials science (Yu et al., 1999).

Potential Antipsychotic Agents

Research has been conducted on heterocyclic analogues of compounds similar to 3-oxo-N,N-diphenyl-4-(thiazol-2-yl)piperazine-1-carboxamide for their potential as antipsychotic agents. These studies have shown that certain derivatives exhibit potent in vivo activities, suggesting their potential use in psychiatric medicine (Norman et al., 1996).

Mécanisme D'action

Target of Action

Compounds containing thiazole rings, such as this one, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . The presence of the thiazole ring and the diphenyl group in the compound could potentially influence its binding affinity and selectivity towards its targets.

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . These could include pathways related to inflammation, microbial infection, cancer, and other diseases.

Pharmacokinetics

The presence of the thiazole ring and the diphenyl group in the compound could potentially influence its pharmacokinetic properties .

Result of Action

Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .

Orientations Futures

Thiazoles and their derivatives continue to be an area of active research due to their wide range of biological activities . Future research may focus on the design and synthesis of new thiazole derivatives with improved activity and safety profiles. Additionally, more studies are needed to understand the mechanisms of action of these compounds and to identify new therapeutic targets.

Propriétés

IUPAC Name |

3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c25-18-15-22(12-13-23(18)19-21-11-14-27-19)20(26)24(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-11,14H,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKOMYJUQLPMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2766413.png)

![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)

![N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2766417.png)

![2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B2766421.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2766424.png)